Oxacyclononadec-11-en-2-one
Description
Oxacyclononadec-11-en-2-one is a 19-membered macrocyclic lactone characterized by a ketone group at position 2 and a double bond at position 11 within the lactone ring. Macrocyclic lactones often exhibit unique conformational flexibility and stability, influenced by ring size, substituents, and stereochemistry. The systematic IUPAC name ensures precise structural identification, avoiding ambiguities in academic and industrial contexts .
Properties
Molecular Formula |
C18H32O2 |
|---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
(11Z)-1-oxacyclononadec-11-en-2-one |
InChI |
InChI=1S/C18H32O2/c19-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-20-18/h1,3H,2,4-17H2/b3-1- |
InChI Key |
RISJPXOCBJFWSD-IWQZZHSRSA-N |
Isomeric SMILES |
C1CCCCC(=O)OCCCCCCC/C=C\CCC1 |
Canonical SMILES |
C1CCCCC(=O)OCCCCCCCC=CCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxacyclononadec-11-en-2-one typically involves the formation of a macrocyclic ring through cyclization reactions. One common method includes the use of trimethyl orthoformate and diacetyl oxide as reagents. The reaction conditions often involve heating and the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of oxacyclononadec-11-en-2-one may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxacyclononadec-11-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the double bond in the compound to a single bond, resulting in a saturated lactone.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include different lactones, alcohols, and substituted derivatives of oxacyclononadec-11-en-2-one.
Scientific Research Applications
Oxacyclononadec-11-en-2-one has several applications in scientific research:
Chemistry: It is used as a model compound to study macrocyclic ring formation and reactivity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: It is used in the fragrance industry for its musk-like aroma and in the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which oxacyclononadec-11-en-2-one exerts its effects involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to biological effects. The exact pathways involved depend on the specific application and the target organism or system.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The following macrocyclic lactones share structural similarities with Oxacyclononadec-11-en-2-one:
Comparative Analysis
Ring Size and Conformational Stability Oxacyclononadec-11-en-2-one (19-membered): Larger rings generally exhibit increased flexibility but reduced strain compared to smaller analogues. Oxacyclohexadec-12-en-2-one (16-membered): Smaller rings are more strained, often leading to rigid conformations. This compound’s double bond at position 12 introduces localized rigidity, affecting solubility and reactivity .
Double Bond Position and Reactivity The double bond at position 11 in Oxacyclononadec-11-en-2-one may influence electron distribution across the lactone ring, altering susceptibility to nucleophilic attack or oxidation.
Synthetic Accessibility Larger macrocycles like Oxacyclononadec-11-en-2-one often require high-dilution conditions to minimize intermolecular reactions, increasing synthetic complexity. Smaller analogues such as Pentadec-11-enolide are more readily synthesized via cyclization of hydroxy acids or ester intermediates .
Biological and Material Applications
- Macrocyclic lactones are studied for antimicrobial and anticancer properties. Larger rings may exhibit enhanced membrane permeability due to conformational adaptability.
- Oxacyclohexadec-12-en-2-one derivatives have been explored as chiral catalysts or precursors for biodegradable polymers .
Research Findings and Challenges
Spectroscopic Characterization Infrared (IR) and nuclear magnetic resonance (NMR) spectra for Oxacyclononadec-11-en-2-one would highlight carbonyl stretching (~1700 cm⁻¹) and olefinic proton signals (δ 5–6 ppm). Comparable data for Oxacyclohexadec-12-en-2-one show similar patterns but with shifted peaks due to ring-size effects .
Thermodynamic Properties Melting points and solubility in polar solvents (e.g., DMSO, ethanol) are expected to decrease with increasing ring size due to reduced crystallinity. Experimental data for smaller analogues (e.g., Pentadec-11-enolide) support this trend .
Challenges in Synthesis Achieving high yields for Oxacyclononadec-11-en-2-one remains challenging due to competing polymerization. Advances in templated synthesis or enzymatic methods may address this limitation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
